N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
The synthesis of the compound involves a multistep process, likely starting from commercially available precursors. Researchers employ various synthetic methodologies, including condensation reactions, cyclizations, and functional group transformations. Detailed synthetic routes and optimization strategies are documented in relevant literature .
Scientific Research Applications
Synthesis and Characterization
Compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized through various methods, focusing on heterocyclic systems that show potential for biological activity. For example, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related heterocycles demonstrates the interest in developing new chemical entities with potential therapeutic applications (Selič, Grdadolnik, & Stanovnik, 1997).
Potential Biological Activities
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. For instance:
- Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activity, showing that some compounds exhibit higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another study focused on the antifungal effects of certain pyrimidin-amine derivatives, highlighting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
- The synthesis and characterization of pyrazole derivatives have also been linked to the identification of antitumor, antifungal, and antibacterial pharmacophore sites, further underscoring the therapeutic potential of these compounds (Titi et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-10-11-21(31-4)22(15-18)32-5)29-25(27-16)24(17(2)28-29)19-8-6-7-9-20(19)30-3/h6-11,14-15,26H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFLENBUJMWPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
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